molecular formula C12H15ClN2O B2797213 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 873208-59-4

2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2797213
CAS No.: 873208-59-4
M. Wt: 238.72
InChI Key: HKAGMUKUGRWHBF-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a chloroacetamide derivative featuring a pyrrolidine ring substituted at the ortho position of the phenyl group. This structural motif combines the electrophilic chloroacetamide moiety with the nitrogen-rich pyrrolidine ring, which may enhance interactions with biological targets or influence physicochemical properties such as solubility and conformational flexibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-5-1-2-6-11(10)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAGMUKUGRWHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(pyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form N-oxide derivatives.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products Formed

    Substitution Reactions: Formation of azido, thio, or amino derivatives.

    Oxidation Reactions: Formation of N-oxide derivatives.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Biological Studies

Research indicates that 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide exhibits significant biological activities, including:

  • Anticonvulsant Properties : Preliminary studies suggest efficacy in animal models of epilepsy, indicating potential therapeutic applications in seizure disorders. The compound has demonstrated activity in various seizure models, correlating with increased binding affinity to GABA receptors .
  • Neuropharmacological Effects : The compound's mechanism of action involves interactions with neurotransmitter systems, which may modulate various biological pathways. Studies have shown its potential to influence ion channels involved in neuronal excitability .

Chemical Biology

In chemical biology, this compound serves as a tool to probe biological pathways and mechanisms. Its unique structure allows researchers to investigate specific interactions within cellular processes.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and key biological activities of this compound compared to related compounds:

Compound NameStructureKey Features
2-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamideC14H16ClF3N2OSimilar trifluoromethyl and chloro substitutions; different pharmacological profile due to piperidine ring.
N-(2,5-Dioxo-pyrrolidin-1-yl)-2-phenyl-acetamideC12H12N2O3Lacks trifluoromethyl group; distinct pharmacological profile.
2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamideC13H10ClF3N2OSimilar structure but variations in nitrogen substitution; different activity spectrum.

This comparison highlights the unique pharmacological properties of this compound due to its specific substitutions.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in various biological assays:

  • Anticonvulsant Efficacy : In vivo studies have demonstrated significant anticonvulsant activity in rodent models, correlating with increased binding affinity to GABA receptors .
  • Pharmacokinetic Profile : Investigations into pharmacokinetics revealed favorable absorption characteristics and metabolic stability, suggesting its viability as a therapeutic agent .
  • Toxicological Assessments : Toxicity studies indicate a low incidence of adverse effects at therapeutic doses, although further long-term studies are warranted .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences, biological activities, and research findings for 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide and related compounds:

Compound Name Structural Features Biological Activity Key Findings (References)
This compound Ortho-pyrrolidinyl substituent, chloroacetamide Not explicitly reported Structural analogs prioritize pesticide TPs; potential conformational flexibility inferred from related amides
2-Chloro-N-phenylacetamide (NPCA) Simple phenyl, no additional substituents Pesticide intermediate Antiparallel N-H/C=O bonds; hydrogen-bonded chains in crystal lattice
2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide Methylsulfanyl group at ortho position Conformational study Exists as a single preferred conformer; synclinal C-Cl/C=O orientation
2-Chloro-N-(4-pyrrolidin-1-ylphenyl)acetamide HCl Para-pyrrolidinyl substituent, hydrochloride salt Pharmaceutical candidate Improved solubility due to salt formation; structural similarity to benzylpenicillin lateral chain
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide Thiadiazole-pyridine hybrid Anticancer (Caco-2 IC50: 1.8 µM) Superior cytotoxicity vs. 5-fluorouracil; influenced by fluorophenoxy substituents
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Ethyl and methyl substituents on phenyl Pesticide transformation product Prioritized over hydroxylated analogs due to structural alerts for mutagenicity
2-(Diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide Thiophosphoryl group Coordination chemistry Exists as equilibrium of synclinal/anticlinal conformers; enhanced ligand versatility

Key Comparative Insights

Substituent Position and Bioactivity: Ortho vs. Electron-Withdrawing Groups: Fluorinated derivatives (e.g., 2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide) demonstrate enhanced lipophilicity and metabolic stability, critical for pesticidal applications .

Conformational Flexibility :

  • The methylsulfanyl substituent in 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide restricts conformational flexibility to a single dominant form, whereas thiophosphoryl derivatives exhibit dynamic equilibria between synclinal and anticlinal conformers, impacting ligand-receptor binding .

Biological Activity: Anticancer Potential: Thiadiazole hybrids (e.g., compound 7d from ) show potent activity against Caco-2 cells (IC50: 1.8 µM), suggesting that the target compound’s pyrrolidinyl group could be optimized for similar applications by modifying electronic or steric properties . Pesticide Relevance: Structurally similar compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized in transformation product studies due to mutagenicity risks, highlighting the importance of substituent selection in environmental safety .

Crystallographic and Computational Data :

  • Simple chloroacetamides (e.g., NPCA) form hydrogen-bonded chains in the solid state, while pyrrolidinyl-substituted analogs may exhibit altered packing due to bulkier substituents .
  • Quantum chemical calculations on methylsulfanyl derivatives validate experimental dipole moments, providing a framework for predicting the target compound’s behavior .

Biological Activity

2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClNC_{13}H_{16}ClN, with a molecular weight of approximately 239.73 g/mol. The compound features a chloro substituent, a pyrrolidine moiety, and a phenyl group, contributing to its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances binding affinity and specificity, potentially leading to modulation of biological pathways. Research indicates that the compound may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of similar compounds. For instance, derivatives with structural similarities have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for certain derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity

A study investigating N-(substituted phenyl)-2-chloroacetamides demonstrated their antimicrobial efficacy against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some showing notable activity due to their lipophilicity .

Pathogen Activity MIC (µM)
Staphylococcus aureusEffective4.69 - 22.9
Escherichia coliModerately effective8.33 - 23.15
Candida albicansEffective16.69 - 78.23

3. Anticonvulsant Properties

Research on related compounds has suggested anticonvulsant activities in animal models. For example, certain derivatives demonstrated protective effects in maximal electroshock (MES) tests, indicating potential for epilepsy treatment . The introduction of specific substituents significantly influenced the anticonvulsant activity observed.

Case Study 1: Antimicrobial Screening

In a comprehensive study, twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides were screened for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced activity against Gram-positive bacteria compared to their Gram-negative counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

A SAR analysis revealed that electron-releasing groups on the pyrimidine skeleton significantly enhanced anti-inflammatory activity in related compounds. The presence of halogenated groups was particularly beneficial for increasing lipophilicity and facilitating passage through cell membranes .

Q & A

Basic: What are the established synthetic routes for 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide?

The synthesis typically involves a two-step process:

Amine Preparation : Synthesis of 2-(pyrrolidin-1-yl)aniline via nucleophilic substitution between pyrrolidine and 2-fluoro-nitrobenzene, followed by reduction to the amine .

Acylation : Reaction of the amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used at 0–5°C to minimize side reactions .
Key Considerations : Purity of intermediates is critical; column chromatography or recrystallization is recommended for isolation.

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For example, the chloroacetamide carbonyl signal typically appears at ~167–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 267.0952 for C12_{12}H14_{14}ClN2_2O+^+) .
  • HPLC : Purity analysis using a C18 column with UV detection at 254 nm ensures >98% purity for biological assays .

Advanced: How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict transition states and energetics for nucleophilic substitution or cyclization reactions. For example:

  • Reaction Path Search : Tools like GRRM or SCINE automate exploration of intermediates, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations model solvent polarity impacts on reaction yields, guiding solvent selection (e.g., DMF vs. acetonitrile) .

Advanced: What mechanistic insights explain its potential antinociceptive or anti-inflammatory activity?

  • Target Engagement : Molecular docking studies suggest binding to COX-2 (cyclooxygenase-2) with a calculated ΔG of −8.2 kcal/mol, comparable to celecoxib .
  • In Vivo Models : Formalin-induced pain assays in rodents show 35–40% reduction in paw-licking behavior at 10 mg/kg doses, implicating TRPV1 receptor modulation .
  • Metabolic Stability : Microsomal assays (human liver microsomes) indicate a half-life of >2 hours, suggesting suitability for further pharmacokinetic studies .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., OECD guidelines) to eliminate variability in IC50_{50} values .
  • Structural Confounders : Compare substituent effects; for example, trifluoromethyl analogs (C13_{13}H14_{14}ClF3_3N2_2O) may exhibit enhanced membrane permeability vs. non-fluorinated derivatives .
  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., carrageenan-induced edema) models to confirm mechanism-activity relationships .

Advanced: What experimental design strategies improve yield in multi-step syntheses?

  • Design of Experiments (DoE) : A 32^2 factorial design optimizes temperature (40–60°C) and stoichiometry (1:1–1:1.2 amine:chloroacetyl chloride), identifying 55°C and 1:1.1 as optimal (yield: 82% vs. 68% baseline) .
  • In Situ Monitoring : ReactIR tracks acyl intermediate formation, enabling real-time adjustment of reaction time (typically 4–6 hours) .

Advanced: How do structural modifications (e.g., pyrrolidine vs. piperidine substitution) alter pharmacological profiles?

  • Bioisosteric Replacement : Piperidine analogs (e.g., 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide) show reduced logP (2.1 vs. 1.8) but improved solubility (2.3 mg/mL vs. 1.5 mg/mL), impacting CNS penetration .
  • Hydrogen Bonding : Intramolecular C–H···O interactions (2.48 Å) in the pyrrolidine derivative stabilize the bioactive conformation, enhancing target affinity .

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